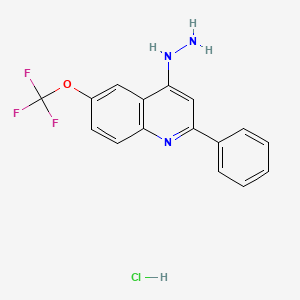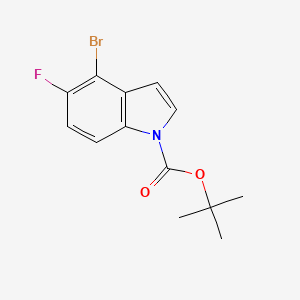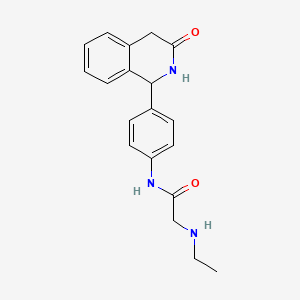![molecular formula C11H19N3O7S B13757252 Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1) CAS No. 63273-92-7](/img/structure/B13757252.png)
Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Azaniumylcarbonimidoyl)-[2-hydroxy-3-(4-methoxyphenoxy)propyl]azaniumsulfate is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes azaniumylcarbonimidoyl and methoxyphenoxy groups, contributing to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Azaniumylcarbonimidoyl)-[2-hydroxy-3-(4-methoxyphenoxy)propyl]azaniumsulfate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the intermediate compounds, facilitating the formation of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and stringent reaction conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Use of catalysts to enhance the reaction rate and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(Azaniumylcarbonimidoyl)-[2-hydroxy-3-(4-methoxyphenoxy)propyl]azaniumsulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated products, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
(Azaniumylcarbonimidoyl)-[2-hydroxy-3-(4-methoxyphenoxy)propyl]azaniumsulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Azaniumylcarbonimidoyl)-[2-hydroxy-3-(4-methoxyphenoxy)propyl]azaniumsulfate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azaniumylcarbonimidoyl derivatives and methoxyphenoxy compounds. Examples include:
- (Azaniumylcarbonimidoyl)-[2-hydroxy-3-(phenoxymethoxy)propyl]azaniumsulfate .
- Dichloroaniline derivatives .
Uniqueness
What sets (Azaniumylcarbonimidoyl)-[2-hydroxy-3-(4-methoxyphenoxy)propyl]azaniumsulfate apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
63273-92-7 |
|---|---|
Molecular Formula |
C11H19N3O7S |
Molecular Weight |
337.35 g/mol |
IUPAC Name |
2-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C11H17N3O3.H2O4S/c1-16-9-2-4-10(5-3-9)17-7-8(15)6-14-11(12)13;1-5(2,3)4/h2-5,8,15H,6-7H2,1H3,(H4,12,13,14);(H2,1,2,3,4) |
InChI Key |
GPRDCJOETXTIKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN=C(N)N)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


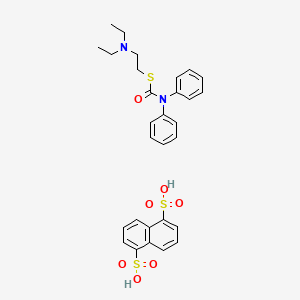
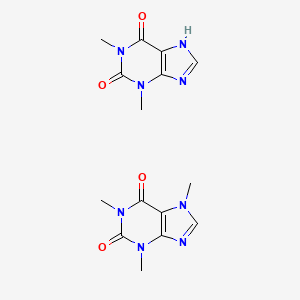

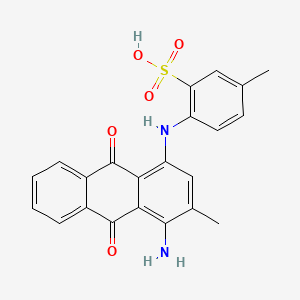
![3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13757193.png)
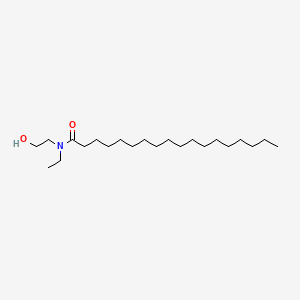
![5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B13757203.png)
![7,7'-dibromo-3,3',4,4'-tetrahydro-2H,2'H-8,8'-bibenzo[b][1,4]oxazine](/img/structure/B13757219.png)
![5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)
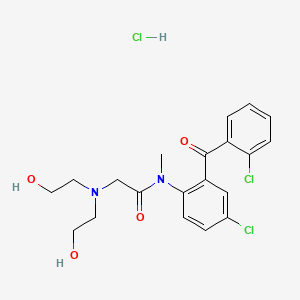
![13H-Dibenzo[a,h]fluorene](/img/structure/B13757239.png)
